molecular formula C11H12N2O3 B12929910 2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid CAS No. 90032-38-5

2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid

Cat. No.: B12929910
CAS No.: 90032-38-5
M. Wt: 220.22 g/mol
InChI Key: SWLQYKBSDGZXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid is a chemical compound with the molecular formula C11H12N2O3 It is known for its unique structure, which includes an imidazolidinone ring substituted with a phenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid typically involves the reaction of phenylhydrazine with glyoxylic acid, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include:

    Solvent: Ethanol or water

    Temperature: Reflux conditions

    Catalysts: Acidic or basic catalysts to facilitate the cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents on the phenyl ring.

Scientific Research Applications

2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring and phenyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors and modulating their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-4-methylimidazolidin-1-yl)acetic acid
  • 2-(2-Oxo-4-ethylimidazolidin-1-yl)acetic acid
  • 2-(2-Oxo-4-phenylimidazolidin-1-yl)propionic acid

Uniqueness

2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of both an imidazolidinone ring and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90032-38-5

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(2-oxo-4-phenylimidazolidin-1-yl)acetic acid

InChI

InChI=1S/C11H12N2O3/c14-10(15)7-13-6-9(12-11(13)16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,16)(H,14,15)

InChI Key

SWLQYKBSDGZXKU-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)N1CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.